molecular formula C14H12O3 B5910070 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one CAS No. 114570-69-3

3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B5910070
CAS RN: 114570-69-3
M. Wt: 228.24 g/mol
InChI Key: BHFGGNLNMIPQQY-CMDGGOBGSA-N
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Description

3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the class of chalcones. This compound has been studied extensively due to its various biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. It also possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, it has been shown to possess anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one. One direction is to further investigate its potential use in treating various diseases such as Alzheimer's, diabetes, and cardiovascular diseases. Another direction is to explore its potential as a chemopreventive agent for cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
In conclusion, 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that possesses various biological properties, including antioxidant, anti-inflammatory, and anticancer activities. It can be synthesized through various methods, and its low toxicity makes it a promising candidate for lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential use in treating various diseases.

Synthesis Methods

3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-acetyl furan and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction yields 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid.

Scientific Research Applications

The biological properties of 3-(2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one have been extensively studied in various scientific research fields. This compound has been found to possess antioxidant, anti-inflammatory, and anticancer activities. It has also been studied for its potential use in treating various diseases such as Alzheimer's, diabetes, and cardiovascular diseases.

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-11(5-7-12)14(15)9-8-13-3-2-10-17-13/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFGGNLNMIPQQY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215710
Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Furyl)-1-(4-methoxyphenyl)prop-2-en-1-one

CAS RN

114570-69-3, 5066-65-9
Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114570-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC54627
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54627
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(2-Furanyl)-1-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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